molecular formula C20H16F3N3O3S B2482203 N-pyridin-3-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide CAS No. 690245-33-1

N-pyridin-3-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide

Cat. No.: B2482203
CAS No.: 690245-33-1
M. Wt: 435.42
InChI Key: AXTGOALUYDWWCT-UHFFFAOYSA-N
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Description

N-pyridin-3-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide is a complex organic compound that features a pyridine ring, a trifluoromethyl group, and a sulfonylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pyridin-3-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process often includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-pyridin-3-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of N-pyridin-3-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein . The sulfonylamino linkage may also play a role in stabilizing the compound-protein complex, thereby modulating the biological activity of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-pyridin-3-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide is unique due to its specific combination of a pyridine ring, a trifluoromethyl group, and a sulfonylamino linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-pyridin-3-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O3S/c21-20(22,23)16-3-1-5-18(11-16)30(28,29)25-12-14-6-8-15(9-7-14)19(27)26-17-4-2-10-24-13-17/h1-11,13,25H,12H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTGOALUYDWWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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